Sodium;1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea
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Overview
Description
Sodium;1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea is a complex organic compound that features a sulfonylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the urea linkage: This is typically done by reacting the sulfonylated pyrazole with an isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include hydroxylated derivatives.
Reduction: Products include amine derivatives.
Substitution: Products include substituted phenyl derivatives.
Scientific Research Applications
Sodium;1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antidiabetic agent due to its sulfonylurea moiety, which is known to stimulate insulin release.
Agricultural Chemistry: It is explored as a potential herbicide due to its ability to inhibit certain plant enzymes.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. In medicinal applications, it targets the ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion. In agricultural applications, it inhibits acetolactate synthase, an enzyme critical for plant growth.
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: Another sulfonylurea used as an antidiabetic agent.
Chlorimuron-ethyl: A sulfonylurea herbicide.
Uniqueness
Sodium;1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, for instance, provides additional sites for chemical modification, potentially leading to derivatives with enhanced activity or selectivity.
Properties
Molecular Formula |
C18H14ClN5NaO3S+ |
---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
sodium;1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea |
InChI |
InChI=1S/C18H14ClN5O3S.Na/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15;/h2-10H,1H3,(H2,21,23,25);/q;+1 |
InChI Key |
XJBBHNFWWJTEGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
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